molecular formula C29H32ClN3O5 B11829571 Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester

Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester

Cat. No.: B11829571
M. Wt: 538.0 g/mol
InChI Key: QFDJBGANGUMESG-UHFFFAOYSA-N
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Description

Carbamic acid, N-[1,1’-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester is a complex organic compound with a multifaceted structure This compound is characterized by the presence of a carbamic acid ester linked to a biphenyl group, a piperidine ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[1,1’-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the biphenyl intermediate.

    Attachment of the Substituted Phenyl Group: The substituted phenyl group can be attached through an amide bond formation, involving the reaction of an amine with a carboxylic acid derivative.

    Formation of the Carbamic Acid Ester: The final step involves the esterification of the carbamic acid with the previously formed intermediate, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[1,1’-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.

Scientific Research Applications

Carbamic acid, N-[1,1’-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may serve as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[1,1’-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[1,1’-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester
  • Carbamic acid, N-[(1R)-2-[1,1’-biphenyl]-3-yl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[4-chloro-2-fluoro-5-[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, methyl ester

Uniqueness

The uniqueness of Carbamic acid, N-[1,1’-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester lies in its specific combination of functional groups and structural features. This unique arrangement allows it to interact with specific molecular targets in ways that similar compounds may not, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C29H32ClN3O5

Molecular Weight

538.0 g/mol

IUPAC Name

[1-[3-[2-chloro-4-(hydroxymethyl)-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C29H32ClN3O5/c1-37-27-18-26(24(30)17-21(27)19-34)31-28(35)13-16-33-14-11-22(12-15-33)38-29(36)32-25-10-6-5-9-23(25)20-7-3-2-4-8-20/h2-10,17-18,22,34H,11-16,19H2,1H3,(H,31,35)(H,32,36)

InChI Key

QFDJBGANGUMESG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CO)Cl)NC(=O)CCN2CCC(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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